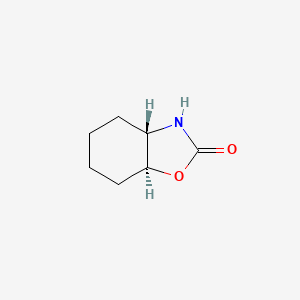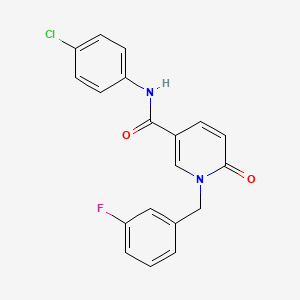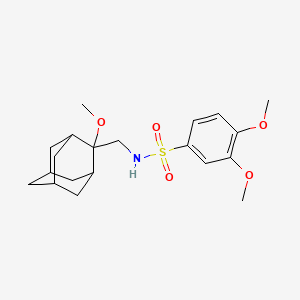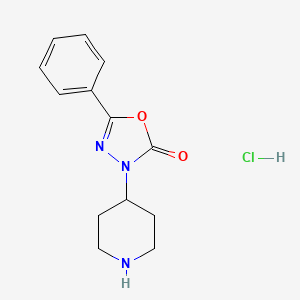![molecular formula C19H13FN4O2S B2377578 N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049450-52-3](/img/structure/B2377578.png)
N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a synthetic organic compound with promising biological properties. This compound belongs to the group of imidazo[2,1-b]thiazole-3-carboxamide derivatives. It has been tested for its anticancer activities on different types of cancer cells .
Synthesis Analysis
A series of imidazo[2,1-b]thiazole-based chalcone derivatives, which include the compound , were synthesized . The synthesis process involved the design and testing of these compounds for their anticancer activities .Molecular Structure Analysis
The molecular structure of “N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” is complex, as it belongs to the group of imidazo[2,1-b]thiazole-3-carboxamide derivatives.Chemical Reactions Analysis
The chemical reactions involving “N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” are complex. The compound was part of a series of imidazo[2,1-b]thiazole-based chalcone derivatives that were synthesized and tested for their anticancer activities .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide and its derivatives have shown promising results in the field of cancer research. A study by Karki et al. (2011) explored the synthesis and biological evaluation of novel analogues of this compound, particularly focusing on their cytotoxic effects on leukemia cells. Certain analogues displayed significant cytotoxicity, indicating their potential as chemotherapeutic agents (Karki et al., 2011). Additionally, Abdel‐Maksoud et al. (2019) reported the synthesis of a new series of these derivatives, which showcased cytotoxic activity against colon cancer and melanoma cell lines, with some compounds performing better than the control drug sorafenib (Abdel‐Maksoud et al., 2019).
Antimicrobial and Antitubercular Activity
The compound and its variants also exhibit antimicrobial and antitubercular properties. Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives that were effective against various bacterial and fungal strains, with some showing promising antitubercular activity against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010). Chitti et al. (2022) designed and evaluated derivatives targeting Mycobacterium tuberculosis, revealing significant activity and suggesting potential as novel antitubercular agents (Chitti et al., 2022).
Anti-Tuberculosis Agents
Further research has focused on the potential of N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide derivatives as anti-tuberculosis agents. Moraski et al. (2016) and (2020) studied the imidazo[2,1-b]thiazole-5-carboxamides class, highlighting their potency against drug-resistant Mycobacterium tuberculosis and low toxicity to VERO cells. These compounds were confirmed to target QcrB, a component critical for the mycobacterial electron transport chain (Moraski et al., 2016), (Moraski et al., 2020).
Wirkmechanismus
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the survival and virulence of Mtb .
Biochemical Pathways
The compound affects the pantothenate biosynthesis pathway, which is crucial for the survival and virulence of Mtb . The downstream effects of this disruption include the inhibition of coenzyme A production, which is essential for various metabolic processes in the bacterium .
Pharmacokinetics
The compound was designed and synthesized with in silico admet prediction, suggesting that it likely has favorable pharmacokinetic properties .
Result of Action
The compound exhibits promising antitubercular activity. Specifically, it displayed significant activity against Mtb H37Ra, with IC50 and IC90 values of 2.03 μM and 15.22 μM, respectively . Furthermore, the compound showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .
Action Environment
The environment can influence the compound’s action, efficacy, and stability. It’s worth noting that the compound showed selective inhibition of Mtb over a panel of non-tuberculous mycobacteria (NTM), suggesting that it may be effective in a variety of microbial environments .
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2S/c20-12-7-5-11(6-8-12)15-9-24-16(10-27-19(24)23-15)18(26)22-14-4-2-1-3-13(14)17(21)25/h1-10H,(H2,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDXPOJNHZJXPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2377495.png)


![7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2377499.png)
![N-(4-bromo-2-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2377502.png)
![2-Amino-6-(3-methoxybenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2377503.png)

![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2377505.png)

![tert-Butyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B2377507.png)
![tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2377509.png)

![1-[4-(3-Chlorophenyl)piperazino]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2377513.png)
